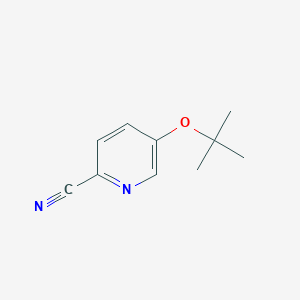![molecular formula C18H23N3OS B2857021 (2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone CAS No. 2309188-63-2](/img/structure/B2857021.png)
(2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone, also known as EPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EPPM is a selective antagonist of the dopamine D3 receptor, which is involved in several neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
作用机制
(2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone acts as a selective antagonist of the dopamine D3 receptor, which is involved in several neurological disorders such as Parkinson's disease, schizophrenia, and addiction. By inhibiting the proliferation of dopamine D3 receptor-expressing cells, (2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone may be able to alleviate the symptoms of these disorders.
Biochemical and Physiological Effects:
(2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of dopamine D3 receptor-expressing cells, reduce the levels of dopamine in the brain, and decrease the activity of the mesolimbic dopamine system. Additionally, (2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been found to have a low affinity for other dopamine receptors, which suggests that it may have a selective effect on the dopamine D3 receptor.
实验室实验的优点和局限性
One of the main advantages of using (2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the effects of dopamine D3 receptor inhibition without interfering with other dopamine receptors. Additionally, (2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been found to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the limitations of using (2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone is its relatively short half-life, which may limit its effectiveness in some experiments.
未来方向
There are several potential future directions for the study of (2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone. One potential direction is to investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Additionally, future studies could focus on the development of more potent and selective dopamine D3 receptor antagonists based on the structure of (2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone. Finally, further research could be conducted to investigate the potential side effects of (2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone and its long-term safety profile.
合成方法
The synthesis of (2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone involves the condensation of 2-ethylthiophenol with 4-(3-methylimidazol-4-yl)piperidine-1-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
科学研究应用
(2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in neurological disorders. In particular, it has been shown to have a significant effect on dopamine D3 receptors, which are involved in several neurological disorders such as Parkinson's disease, schizophrenia, and addiction. (2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been found to inhibit the proliferation of dopamine D3 receptor-expressing cells, which suggests that it may be a potential treatment for these disorders.
属性
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-3-23-17-7-5-4-6-15(17)18(22)21-10-8-14(9-11-21)16-12-19-13-20(16)2/h4-7,12-14H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWUVDQCISYTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(ethylsulfanyl)benzoyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Azoniaspiro[4.5]decane chloride (1:1)](/img/structure/B2856943.png)
![3-[[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2856945.png)

![6-Methyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2856949.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide](/img/structure/B2856953.png)
![6-fluoro-N-{2-[(quinazolin-4-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2856954.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-3,4-dimethoxypyridine](/img/structure/B2856956.png)


![3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2856960.png)